molecular formula C13H17NO4 B1195274 Alibendol CAS No. 26750-81-2

Alibendol

货号: B1195274
CAS 编号: 26750-81-2
分子量: 251.28 g/mol
InChI 键: UMJHTFHIQDEGKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 阿利本多尔可以用2-甲氧基-4-(2-丙烯基)苯酚(丁香酚)作为起始原料合成。 该过程包括以下步骤 :

    活化: 将2-甲氧基-4-(2-丙烯基)苯酚与碱金属碱反应以活化化合物。

    二氧化碳加成: 将活化的化合物与二氧化碳反应生成2-羟基-3-甲氧基-5-(2-丙烯基)苯甲酸。

    偶联: 将苯甲酸衍生物与乙醇胺反应生成阿利本多尔。

工业生产方法: 阿利本多尔的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺涉及使用易于获得的起始原料和高效的反应条件,以最大限度地降低成本并提高产量 .

化学反应分析

反应类型: 阿利本多尔会经历各种化学反应,包括:

    氧化: 阿利本多尔可以被氧化生成相应的醌或其他氧化衍生物。

    还原: 还原反应可以将阿利本多尔转化为其还原形式,改变其官能团。

    取代: 阿利本多尔可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 各种卤化剂和亲核试剂用于取代反应。

主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能产生醌,而还原可能产生醇或胺 .

科学研究应用

Pharmacological Applications

Alibendol is primarily utilized in the treatment of digestive system disorders, including:

  • Indigestion
  • Nausea
  • Vomiting

Its antispasmodic properties help alleviate muscle spasms in the gastrointestinal tract, making it beneficial for conditions such as irritable bowel syndrome. Additionally, as a choleretic agent, it promotes bile secretion from the liver, aiding digestion and fat absorption.

Pharmacokinetic Studies

This compound has been extensively studied for its pharmacokinetics in both humans and animals. Key findings from these studies include:

Study TypeSubjectKey Findings
Human PharmacokineticsHealthy VolunteersCmax: 5.82 ± 1.40 μg/mL; T1/2: 1.47 ± 0.43 h; AUC0-t: 10.62 ± 2.40 μg·h/mL
Veterinary PharmacokineticsDogsRSD values between 5.83% and 16.96%

These studies utilize high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods to quantify this compound concentrations in plasma.

Encapsulation Studies

Research has also focused on the encapsulation of this compound within β-cyclodextrin to enhance its solubility and bioavailability. Spectroscopic methodologies have been employed to explore this encapsulation process, which may improve therapeutic efficacy .

Clinical Case Studies

Several clinical case studies highlight the application of this compound in treating digestive disorders:

  • Case Study 1: A patient with chronic indigestion was treated with this compound, resulting in significant symptom relief and improved gastrointestinal function.
  • Case Study 2: In a cohort study involving patients with irritable bowel syndrome, those administered this compound reported reduced abdominal pain and improved bowel regularity.

作用机制

阿利本多尔通过与特定的分子靶标和通路相互作用发挥作用。已知它可以调节参与胃肠道运动和胆汁分泌的酶和受体的活性。 确切的分子靶标和通路仍在研究中,但据信它会影响胆碱能和肾上腺素能系统 .

类似化合物:

独特性: 阿利本多尔因其官能团的独特组合而具有独特性,赋予其独特的解痉和利胆特性。 与其他类似化合物不同,阿利本多尔的结构使其能够与一组独特的分子靶标相互作用,使其在治疗某些胃肠道疾病方面特别有效 .

相似化合物的比较

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer its distinct antispasmodic and choleretic properties. Unlike other similar compounds, this compound’s structure allows it to interact with a unique set of molecular targets, making it particularly effective in treating certain gastrointestinal disorders .

生物活性

Alibendol, chemically known as 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide, is a compound recognized for its notable biological activities , particularly in the gastrointestinal domain. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Pharmacological Properties

This compound exhibits significant antispasmodic and choleretic effects:

  • Antispasmodic Activity : this compound alleviates muscle spasms in the gastrointestinal tract, making it beneficial for conditions such as irritable bowel syndrome (IBS) and other digestive disorders.
  • Choleretic Activity : It promotes bile secretion from the liver, enhancing digestion and fat absorption. This property is particularly useful in treating digestive issues related to bile production.

The biological activity of this compound can be attributed to its unique chemical structure, which includes hydroxy and methoxy groups along with an allyl side chain. These structural features contribute to its ability to modulate gastrointestinal motility and secretion.

Pharmacokinetics

Recent pharmacokinetic studies have provided insights into the absorption and metabolism of this compound:

  • Cmax : 5.82 ± 1.40 μg/mL
  • T1/2 : 1.47 ± 0.43 hours
  • AUC0-t : 10.62 ± 2.40 μg·h/mL

These parameters indicate a relatively rapid absorption and elimination profile, which is crucial for therapeutic effectiveness in acute digestive conditions.

Comparative Analysis with Similar Compounds

This compound shares some structural and functional similarities with other compounds used for gastrointestinal issues. The following table summarizes these comparisons:

Compound NameSimilaritiesUnique Features
Choleretic Agent AAntispasmodic propertiesMore potent bile secretion stimulation
Antispasmodic BStructural resemblanceDifferent mechanism of action
Digestive Aid CUsed for similar disordersBroader application spectrum

This compound stands out due to its specific combination of antispasmodic and choleretic activities, making it a targeted therapeutic option for digestive health.

Case Studies

Several clinical studies have evaluated the efficacy of this compound in various patient populations:

  • Gastrointestinal Disorders : A study involving patients with chronic gastritis showed that this compound significantly reduced symptoms such as abdominal pain and bloating compared to placebo groups.
  • Post-operative Recovery : Patients undergoing abdominal surgery who received this compound reported faster recovery times and reduced incidence of postoperative nausea and vomiting, highlighting its utility in surgical settings.
  • Long-term Use in Chronic Conditions : In a cohort study involving patients with IBS, long-term administration of this compound was associated with improved quality of life scores and reduced healthcare utilization due to fewer emergency visits for abdominal pain .

Research Findings

Research has also indicated potential interactions between this compound and other medications metabolized by liver enzymes, emphasizing the importance of understanding these interactions to optimize therapeutic regimens. For instance, concurrent use with certain NSAIDs may alter the pharmacokinetics of both drugs, necessitating careful monitoring .

常见问题

Basic Research Questions

Q. What are the validated analytical methods for quantifying Alibendol in biological matrices, and how can researchers address variability in precision?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is commonly used, with protocols optimized for canine plasma showing retention times of ~5.0 minutes. However, run-to-run precision (RSD: 5.83–16.96%) and LLOQ variability (RSD: 6.73–17.99%) require stringent validation. Researchers should incorporate internal standards, replicate measurements, and statistical normalization (e.g., coefficient of variation analysis) to mitigate variability .

Q. How can this compound’s solubility limitations in aqueous solutions be addressed for in vitro studies?

  • Methodological Answer : this compound’s low water solubility (insoluble in water, soluble in DMSO/ethanol at 50 mg/mL) necessitates the use of co-solvents like cyclodextrins or lipid-based nanoformulations. Pre-formulation studies should assess stability in these vehicles using dynamic light scattering (DLS) and UV-Vis spectroscopy .

Q. What synthetic routes are recommended for producing this compound with >98% purity?

  • Methodological Answer : A two-step synthesis starting from 3-methoxysalicylaldehyde involves etherification and amidation. Critical parameters include reaction temperatures (220–250°C for oxidation) and purification via recrystallization in acetone. Yield optimization requires monitoring by thin-layer chromatography (TLC) and NMR for intermediate validation .

Advanced Research Questions

Q. How do structural modifications of this compound (e.g., derivatives) impact its choleretic activity, and what computational tools support this analysis?

  • Methodological Answer : Five derivatives synthesized via etherification, acyl chloridization, and amidation (e.g., replacing the allyl group with halogenated analogs) show varied efficacy. Quantitative structure-activity relationship (QSAR) modeling and molecular docking (using Autodock Vina) can predict binding affinity to bile acid receptors. In vitro assays in hepatocyte spheroids validate functional outcomes .

Q. What mechanisms underlie this compound’s synergistic effects with HMG-CoA reductase inhibitors (e.g., Pitavastatin) in cystic fibrosis models?

  • Methodological Answer : In cystic fibrosis patient-derived intestinal organoids, this compound combined with Pitavastatin increased AUC by 862.9 (max=36), suggesting CFTR potentiation. Mechanistic studies should employ patch-clamp electrophysiology and cAMP/PKA pathway inhibitors to dissect synergy. Toxicity thresholds (e.g., >3 µM) must be defined via MTT assays .

Q. How can contradictory data on this compound’s efficacy across species (e.g., canines vs. human organoids) be reconciled?

  • Methodological Answer : Species-specific differences in bile acid transporter expression (e.g., NTCP, BSEP) may explain variability. Cross-species RNA-seq profiling and CRISPR-Cas9 knockout models (e.g., NTCP−/− hepatocytes) can isolate critical pathways. Meta-analyses of pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) should normalize for metabolic enzyme activity .

Q. What experimental designs are optimal for evaluating this compound’s off-target effects on stem cell differentiation?

  • Methodological Answer : In Drosophila testis models, this compound induces germline and cyst stem cell loss via differentiation, not apoptosis. Researchers should combine lineage tracing (e.g., GFP-labeled CySCs) with single-cell RNA-seq to map differentiation trajectories. Dose-response studies (0.1–10 µM) in 3D organoid cultures can validate specificity .

Q. Methodological Guidance

Q. How should researchers design assays to quantify this compound’s antispasmodic activity in smooth muscle models?

  • Methodological Answer : Use ex vivo ileum or tracheal smooth muscle strips mounted in organ baths. Pre-treat tissues with KCl or carbachol to induce spasms, then measure tension reduction via force transducers. Normalize responses to positive controls (e.g., dicyclomine) and validate receptor targets with antagonists (e.g., atropine for muscarinic receptors) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent toxicity in preclinical studies?

  • Methodological Answer : Fit concentration-response data to sigmoidal curves (Hill equation) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., vehicle vs. 1–10 µM this compound). Toxicity thresholds (e.g., >3 µM) should align with histopathological assessments (e.g., liver enzyme leakage) .

Q. Data Interpretation & Validation

Q. How can researchers resolve discrepancies in this compound’s bioactivity across assay platforms (e.g., in vitro vs. organoid models)?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For example, confirm choleretic activity in vitro (hepatocyte bile acid secretion) and in vivo (bile duct cannulation in rodents). Use Bland-Altman plots to assess agreement between platforms and identify confounding factors (e.g., matrix effects in plasma) .

属性

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-9-7-10(13(17)14-5-6-15)12(16)11(8-9)18-2/h3,7-8,15-16H,1,4-6H2,2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJHTFHIQDEGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)NCCO)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046490
Record name Alibendol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26750-81-2
Record name Alibendol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26750-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alibendol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alibendol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alibendol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALIBENDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8CO1VZK2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alibendol
Reactant of Route 2
Reactant of Route 2
Alibendol
Reactant of Route 3
Reactant of Route 3
Alibendol
Reactant of Route 4
Reactant of Route 4
Alibendol
Reactant of Route 5
Reactant of Route 5
Alibendol
Reactant of Route 6
Reactant of Route 6
Alibendol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。